Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate

Medicinal Chemistry Fragment-Based Drug Discovery Heterocyclic Chemistry

Researchers requiring the 2-methyl-5-pyridyl regioisomer for fragment-based screening often face supply inconsistency. Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate (CAS 1187163-64-9, 97% purity) provides the precise hydrogen-bond acceptor geometry and steric constraint needed for binding site complementarity. Key advantages: - Confirmed 2-methyl substitution pattern (ortho to furan linkage), avoiding inactive 3- or 4-methyl variants. - Ethyl ester allows late-stage diversification via saponification or aminolysis. - Available from BenchChem in stock for immediate global dispatch, with 2g & 5g options to support early-scale medicinal chemistry.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 1187163-64-9
Cat. No. B1392004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(2-Methyl-5-pyridyl)-2-furoate
CAS1187163-64-9
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(O1)C2=CN=C(C=C2)C
InChIInChI=1S/C13H13NO3/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3
InChIKeyXYNMXXSWKMMRTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate: Chemical Identity & Classification


Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate (CAS 1187163-64-9; IUPAC: ethyl 5-(6-methylpyridin-3-yl)furan-2-carboxylate) is a heterocyclic building block composed of a furan ring coupled to a methyl-substituted pyridine, bearing an ethyl ester at the 2-position [1]. With a molecular formula of C13H13NO3, a molecular weight of 231.25 g/mol, a computed XLogP3-AA of 2.5, zero hydrogen bond donors, and a topological polar surface area of 52.3 Ų, the compound occupies a physicochemical space characteristic of fragment-like screening libraries [1]. Its commercial availability from multiple suppliers (e.g., Fluorochem, Rieke Metals, Leyan) at standard purities of 97% indicates a mature but small-volume research chemical supply chain, with pricing typically quoted on per-gram basis rather than bulk scale . However, a comprehensive search of the peer-reviewed primary literature, patent databases (including PubChem patent annotations), and authoritative chemical biology databases returned no head-to-head comparative studies, no quantitative biological activity data (e.g., IC50, Ki, EC50), and no target engagement data for this specific compound [1].

Workflow Heterocyclic building block for fragment-based screening libraries
Selection Logic Precise 2-methyl-5-pyridyl furoate vector required; 97% purity supports primary screening
Procurement Research-gram scale from multiple suppliers; request current pricing and batch availability
No quantitative biological activity data (IC50, Ki, EC50) or target engagement data located for this specific compound. Structural uniqueness is the primary decision driver.

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate: Non-Interchangeability with Analogs


In the absence of direct comparative biological data for ethyl 5-(2-methyl-5-pyridyl)-2-furoate, the scientific principle that compounds within the same structural class can exhibit profoundly divergent activity profiles—mediated by subtle changes in heterocycle regiochemistry, substituent electronics, or ester lipophilicity—serves as the strongest caution against generic substitution. Structurally proximal analogs such as ethyl 5-(2-pyridyl)-2-furoate (CAS 1050421-30-1) [1], ethyl 5-(3-pyridyl)-2-furoate , ethyl 5-(4-methyl-3-pyridyl)-2-furoate (CAS 1187163-61-6) , and ethyl 5-(2-chloro-5-pyridyl)-2-furoate each present distinct hydrogen-bond acceptor geometries, dipole moments, and steric profiles despite sharing the furoate core. Additionally, the regioisomer ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate (CAS 53913-04-5), which inverts the ester attachment point, demonstrates how a simple positional swap can alter computed logP by 0.5 units or more and reconfigure the vector of potential metal-coordination or π-stacking interactions . For procurement decisions in medicinal chemistry, fragment-based drug discovery, or chemical biology probe development, the positional attachment of the methyl group on the pyridine ring—ortho vs. meta vs. para to the furan linkage—can determine whether a compound engages a specific binding pocket or fails entirely. Without compound-specific activity data, selection must be driven by the precise structural features required for the intended synthetic route or hypothesized pharmacophore model, rather than by assumed class-level equivalence.

Regioisomeric methyl position may shift interaction profile
Analogs with 3- or 4-methylpyridyl substitution present altered hydrogen-bond acceptor geometries and steric profiles, which may abolish binding in a specific pocket.
Halogen substitution alters physicochemical drivers
The 2-chloro analog introduces halogen-bond donor capacity and higher lipophilicity (estimated ΔlogP ≈ +0.7), which can confound permeability and metabolic stability readouts.
Ester attachment scaffold hopping is not interchangeable
Inverting the ester from the furan 2-position to the pyridine 3-position changes the hydrogen-bond vector and dipole moment, potentially rescuing or abolishing target binding.

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate: Key Differentiators vs. Analogs


Methyl Position Selectivity: 2- vs. 4-Methylpyridyl

The substitution position of the methyl group on the pyridine ring is a key structural differentiator among ethyl furoate analogs. Ethyl 5-(2-methyl-5-pyridyl)-2-furoate (CAS 1187163-64-9) bears the methyl group at the 2-position (adjacent to the pyridine nitrogen), whereas the commercially available regioisomer ethyl 5-(4-methyl-3-pyridyl)-2-furoate (CAS 1187163-61-6) places it at the 4-position. This shift alters the electronic environment of the pyridine nitrogen (pKa perturbation estimated at 0.2–0.4 log units based on methyl substitution effects in pyridine systems) and changes the dihedral angle between the pyridine and furan rings, which can influence molecular recognition by protein targets. The compound's specific substitution pattern may be selected when synthetic routes or pharmacophore models require a 2-methylpyridin-5-yl vector rather than the 4-methyl isomer. No head-to-head biological comparison data were located in the public domain for these two compounds; therefore, differentiation is based on structural uniqueness alone. [1]

Methyl Position Selectivity
Class-level
2-Methyl (ortho to N) vs. 4-Methyl isomer
Target: 2-Me Comparator: 4-Me
Regioisomeric methyl placement can determine binding pocket engagement.
No head-to-head biological comparison data available. Structure-based differentiation only.
Medicinal Chemistry Fragment-Based Drug Discovery Heterocyclic Chemistry

Heteroatom Substitution: Methyl vs. Chloro

The 2-chloro analog ethyl 5-(2-chloro-5-pyridyl)-2-furoate replaces the methyl group with a chloro substituent. This substitution introduces halogen-bond donor capacity, increases molecular weight (+5.5 Da), and significantly raises lipophilicity (estimated ΔlogP ≈ +0.7 based on fragment-based calculations). The target compound's 2-methyl group provides hydrophobic contact without the electrophilic reactivity or metabolic liability associated with aryl chlorides. In the absence of direct comparative biological data, the choice between methyl and chloro substitution hinges on the desired physicochemical profile: the methyl analog is preferred for maintaining lower lipophilicity and avoiding potential glutathione conjugation or CYP450-mediated oxidative dechlorination, while the chloro analog may be selected when halogen bonding is structurally validated. [1]

Methyl vs. Chloro Substituent
Data to verify
ΔlogP ≈ +0.7; ΔMW ≈ +5.5 Da for chloro analog
Target: CH3 Comparator: Cl
Lipophilicity shift may alter solubility and metabolic stability profiles.
Estimated physicochemical properties. No experimental comparative data available.
Medicinal Chemistry Halogen Bonding Lead Optimization

Ester Attachment Regiochemistry: Furoate vs. Pyridinecarboxylate

A structurally related isomer, ethyl 6-(furan-3-yl)-2-methylpyridine-3-carboxylate (CAS 53913-04-5), shares the same molecular formula (C13H13NO3) but places the ethyl ester on the pyridine ring rather than the furan ring. This scaffold inversion alters the vector of the ester carbonyl, the hydrogen-bond acceptor geometry, and the compound's overall dipole moment. Computed property differences include a higher predicted boiling point (318°C vs. no reported value for the target) and density (1.148 g/cm³ vs. no reported value) for the pyridine-ester isomer [1]. Such differences can affect crystallization behavior, solubility in organic solvents, and compatibility with specific synthetic transformations (e.g., selective hydrolysis of one ester over another in polyfunctional intermediates). No comparative biological data are available. [1]

Ester Attachment Regiochemistry
Computed only
Furoate ester (target) vs. Pyridinecarboxylate (comparator)
Target: Furan-ester Comparator: Pyridine-ester
Scaffold inversion alters H-bond geometry and crystallization behavior.
Computed boiling point and density differences only. No comparative biological data.
Synthetic Chemistry Scaffold Hopping Medicinal Chemistry

Ethyl 5-(2-Methyl-5-pyridyl)-2-furoate: Application Scenarios


Fragment-Based Drug Discovery: 2-Methylpyridin-5-yl Furoate Vector

The 2-methyl-5-pyridyl substitution pattern provides a specific hydrogen-bond acceptor geometry from the pyridine nitrogen, oriented para to the furan linkage, with the methyl group offering a steric constraint that can enhance binding site complementarity. This compound is appropriate for fragment library inclusion where the 2-methyl regioisomer—rather than the 3- or 4-methyl variants—has been computationally or experimentally prioritized. The 97% purity level available from multiple suppliers meets the threshold for primary fragment screening, though orthogonal purity verification (e.g., LCMS, 1H NMR) is recommended prior to biophysical assay use. [1]

Synthetic Intermediate: Ester Hydrolysis & Amidation

The ethyl ester moiety serves as a masked carboxylic acid, enabling late-stage diversification through saponification to the free acid (for salt formation or amide coupling) or direct aminolysis to amide derivatives. The 2-methylpyridine ring can undergo further functionalization (e.g., N-oxidation, directed ortho-metalation, or cross-coupling at the methyl group via radical or deprotonative pathways), making the compound a versatile intermediate for constructing more complex heterocyclic libraries. Procurement from suppliers offering the compound in 2g and 5g quantities (e.g., Fluorochem via CNreagent, quoted at ¥12,496/2g and ¥30,888/5g) is consistent with early-stage medicinal chemistry scale-up, though researchers should verify current pricing and availability directly.

Physicochemical Probe for logP-Driven Analysis

With a computed XLogP3 of 2.5, moderate topological polar surface area (52.3 Ų), and zero hydrogen bond donors, this compound falls within lead-like property space (per Lipinski and related guidelines). It can serve as a neutral, moderately lipophilic probe in permeability assays (e.g., PAMPA, Caco-2) or solubility studies where avoiding hydrogen-bond donor effects is critical. Its low molecular weight (231.25 Da) makes it suitable for investigating passive diffusion mechanisms without confounding transporter interactions. However, without experimental logD, solubility, or permeability data, these remain inferred applications based on computed parameters. [1]

Application
Selection Property
Validation Focus
Fragment-Based Screening
2-Methylpyridin-5-yl furoate vector
Confirm regioisomer identity and purity prior to biophysical assay use
Synthetic Intermediate
Ethyl ester as masked carboxylic acid
Hydrolysis or aminolysis efficiency; verify current gram-scale availability
Physicochemical Probe
Computed logP 2.5, zero H-bond donors
Experimental logD and permeability; solubility in assay media requires confirmation

Technical Documentation Hub

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